molecular formula C4H2Br2N4 B1434608 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile CAS No. 1935112-37-0

2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile

Cat. No. B1434608
CAS RN: 1935112-37-0
M. Wt: 265.89 g/mol
InChI Key: QPCUHQCBUQCFAC-UHFFFAOYSA-N
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Description

“2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile” is a chemical compound with the molecular formula C4H2Br2N4 . It is a derivative of 1,2,3-triazole, a class of azole compounds which contain a five-membered ring of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile and similar compounds often involves reactions with butyllithium at low temperatures . The resulting lithiated derivatives are then quenched with various reagents to yield the desired product .


Molecular Structure Analysis

The molecular structure of 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile consists of a 1,2,3-triazole ring substituted with two bromine atoms at positions 4 and 5, and an acetonitrile group at position 2 .

Scientific Research Applications

Synthesis and Chemical Applications

Triazole derivatives, including 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile, are key scaffolds in organic chemistry due to their diverse applications in drug discovery, bioconjugation, material science, and liquid crystals. The synthesis of these compounds often employs copper(I)-catalyzed azide-alkyne cycloaddition reactions, which are part of click chemistry—a methodology favored for its efficiency, selectivity, and versatility. Advances in this field have led to eco-friendly procedures for triazole synthesis, highlighting the importance of green chemistry principles in developing sustainable chemical processes (de Souza et al., 2019).

Biological Activities

Triazole derivatives are recognized for their extensive range of biological activities. These compounds have been explored for anti-inflammatory, antimicrobial, antifungal, antioxidant, and antiviral properties. The versatility of triazole chemistry allows for the modulation of these biological activities through structural variations, thereby facilitating the discovery of new therapeutic agents (Ohloblina, 2022).

Industrial and Environmental Applications

In the industry, amino-triazoles serve as crucial raw materials for synthesizing agricultural products, pharmaceuticals, dyes, and corrosion inhibitors. Their application extends beyond these fields to include the production of heat-resistant polymers and fluorescent products, demonstrating the compound's versatility across various sectors (Nazarov et al., 2021). Additionally, 1,2,3-triazole derivatives have been investigated as corrosion inhibitors for metals, offering a non-toxic and environmentally friendly solution to protect against corrosion in aggressive media (Hrimla et al., 2021).

properties

IUPAC Name

2-(4,5-dibromotriazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N4/c5-3-4(6)9-10(8-3)2-1-7/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCUHQCBUQCFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N1N=C(C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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